molecular formula C21H17BrCl3N3OS B12010235 N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide

N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide

Cat. No.: B12010235
M. Wt: 545.7 g/mol
InChI Key: FSJLTRNOGQHENP-UHFFFAOYSA-N
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Description

N-(1-(3-(2-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-NAPHTHALEN-1-YL-ACETAMIDE: is a complex organic compound that features a thiourea group, a trichloroethyl group, and a naphthylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(2-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-NAPHTHALEN-1-YL-ACETAMIDE typically involves multiple steps:

    Formation of the Thiourea Intermediate: The initial step involves the reaction of 2-bromophenyl isothiocyanate with an appropriate amine to form the thiourea intermediate.

    Introduction of the Trichloroethyl Group: The thiourea intermediate is then reacted with trichloroacetyl chloride under basic conditions to introduce the trichloroethyl group.

    Coupling with Naphthylacetamide: Finally, the product is coupled with naphthylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(2-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-NAPHTHALEN-1-YL-ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trichloroethyl group can be reduced to form dichloroethyl or monochloroethyl derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dichloroethyl or monochloroethyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(3-(2-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-NAPHTHALEN-1-YL-ACETAMIDE: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-(3-(2-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-NAPHTHALEN-1-YL-ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(3-(2-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-NAPHTHALEN-1-YL-ACETAMIDE: can be compared with other thiourea derivatives, trichloroethyl compounds, and naphthylacetamide derivatives.

Uniqueness

    Structural Uniqueness: The combination of a thiourea group, a trichloroethyl group, and a naphthylacetamide moiety in a single molecule is unique and contributes to its distinct chemical and biological properties.

    Functional Uniqueness:

Properties

Molecular Formula

C21H17BrCl3N3OS

Molecular Weight

545.7 g/mol

IUPAC Name

N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H17BrCl3N3OS/c22-16-10-3-4-11-17(16)26-20(30)28-19(21(23,24)25)27-18(29)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,19H,12H2,(H,27,29)(H2,26,28,30)

InChI Key

FSJLTRNOGQHENP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC=C3Br

Origin of Product

United States

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